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Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930 Get Quote

In the landscape of targeted cancer therapy, the Hippo signaling pathway and its downstream

effectors, YAP and TEAD, have emerged as critical targets. The dysregulation of this pathway,

leading to the hyperactivation of the transcriptional co-activator YAP and its association with

TEAD transcription factors, is a key driver in the development and progression of various

cancers. This guide provides a comparative analysis of YTP-17, a potent YAP-TEAD protein-

protein interaction inhibitor, with other notable YAP-TEAD inhibitors, focusing on their efficacy

as demonstrated by preclinical and clinical data.

Mechanism of Action: A Tale of Two Strategies
YAP-TEAD inhibitors primarily fall into two categories based on their mechanism of action:

Protein-Protein Interaction (PPI) Inhibitors: These molecules, including YTP-17, directly block

the binding of YAP to TEAD, preventing the formation of the oncogenic transcriptional

complex.

TEAD Palmitoylation Inhibitors: This class of inhibitors, which includes compounds like

VT3989, K-975, and SWTX-143, targets the auto-palmitoylation of TEAD proteins, a post-

translational modification essential for YAP binding.

Comparative Efficacy of YAP-TEAD Inhibitors
The following tables summarize the available quantitative data on the efficacy of YTP-17 and

other prominent YAP-TEAD inhibitors.
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Table 1: In Vitro Efficacy of YAP-TEAD Inhibitors

Inhibitor
Mechanism
of Action

Target
IC50 (YAP-
TEAD
Interaction)

IC50 (Cell
Proliferatio
n)

Cell Line

YTP-17 PPI Inhibitor YAP-TEAD 4 nM[1] 45 nM[1]

NCI-H2052

(Mesotheliom

a)

Peptide 17 PPI Inhibitor YAP-TEAD 25 nM[2][3] Not specified Not specified

VT3989

TEAD

Palmitoylatio

n Inhibitor

TEAD Not specified Not specified Not specified

K-975

TEAD

Palmitoylatio

n Inhibitor

pan-TEAD Not specified

Potent

inhibition in

NF2-deficient

MPM cells[4]

[5]

NCI-H226,

MSTO-211H

(Mesotheliom

a)

SWTX-143

TEAD

Palmitoylatio

n Inhibitor

pan-TEAD Not specified 5-207 nM[6]

Mero-14,

NCI-H226,

NCI-H2052,

MSTO-211H

(Mesotheliom

a)

IK-930

TEAD

Palmitoylatio

n Inhibitor

TEAD1 Not specified Not specified

Hippo

pathway-

deficient

cancer cell

lines[7]

Table 2: In Vivo Efficacy of YAP-TEAD Inhibitors
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Inhibitor Animal Model Dosage
Treatment
Duration

Tumor Growth
Inhibition

YTP-17

NCI-H226

Xenograft

(Mouse)

60 mg/kg, oral,

once daily[1]
2 weeks[1]

45% reduction in

tumor volume[1]

VT3989

Advanced Solid

Tumors (Human,

Phase I/II)

Clinically

optimized doses
Ongoing

26-32% Overall

Response Rate

in

mesothelioma[8]

[9]

K-975

NCI-H226 &

MSTO-211H

Xenograft

(Mouse)

10-300 mg/kg,

oral, twice

daily[4]

14 days[4]

Significant tumor

growth

suppression and

survival

benefit[4][10]

SWTX-143

Subcutaneous &

Orthotopic

Mesothelioma

Xenograft

(Mouse)

Not specified Not specified

Strong

mesothelioma

regression[6][11]

[12][13]

IK-930

Mesothelioma

Xenograft

(Mouse)

Daily oral

administration[7]
Not specified

Antitumor activity

observed[7]

Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' efficacy, it is crucial to visualize the underlying

biological pathways and the experimental procedures used for their evaluation.
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Caption: The Hippo signaling pathway and points of intervention by YAP-TEAD inhibitors.
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Typical Experimental Workflow for Efficacy Assessment

In Vitro Assays

In Vivo Studies
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Caption: A generalized workflow for evaluating the efficacy of YAP-TEAD inhibitors.

Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of

experimental findings. Below are outlines of key experimental protocols used to assess the

efficacy of YAP-TEAD inhibitors.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for YAP-TEAD Interaction
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This assay is used to quantify the inhibitory effect of a compound on the protein-protein

interaction between YAP and TEAD in a biochemical setting.

Reagents and Materials:

Recombinant purified YAP and TEAD proteins (e.g., GST-TEAD and His-YAP).

Lanthanide-labeled anti-tag antibody (e.g., anti-GST-Europium) as the donor fluorophore.

Fluorescently labeled anti-tag antibody (e.g., anti-His-APC) as the acceptor fluorophore.

Assay buffer and 384-well microplates.

Test compounds (e.g., YTP-17) at various concentrations.

Procedure:

A mixture of YAP and TEAD proteins is incubated with the test compound for a specified

period.

The donor and acceptor antibodies are added to the mixture.

The plate is incubated to allow for antibody binding.

The TR-FRET signal is measured using a plate reader with an excitation wavelength of

~340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

Data Analysis:

The ratio of acceptor to donor fluorescence is calculated.

A decrease in the FRET signal in the presence of the inhibitor indicates disruption of the

YAP-TEAD interaction.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

Cell Proliferation Assay
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This assay measures the effect of an inhibitor on the growth of cancer cell lines.

Reagents and Materials:

Cancer cell line (e.g., NCI-H2052).

Cell culture medium and supplements.

96-well cell culture plates.

Test inhibitor at various concentrations.

Cell viability reagent (e.g., MTT, CellTiter-Glo).

Procedure:

Cells are seeded into 96-well plates and allowed to attach overnight.

The cells are treated with a range of concentrations of the inhibitor or vehicle control.

The plates are incubated for a specified period (e.g., 72 hours).

The cell viability reagent is added to each well.

The absorbance or luminescence is measured using a plate reader.

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle-treated control.

The IC50 value is determined by plotting the percentage of viability against the logarithm

of the inhibitor concentration.

Xenograft Mouse Model for In Vivo Efficacy
This model assesses the anti-tumor activity of an inhibitor in a living organism.

Animals and Cell Lines:
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Immunocompromised mice (e.g., nude or SCID mice).

Human cancer cell line (e.g., NCI-H226).

Procedure:

Cancer cells are subcutaneously injected into the flank of the mice.

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.

The treatment group receives the inhibitor (e.g., YTP-17 at 60 mg/kg orally), while the

control group receives a vehicle.

Treatment is administered for a defined period (e.g., 14 days).

Tumor volume is measured regularly using calipers.

Animal body weight and general health are monitored for toxicity.

Data Analysis:

Tumor growth curves are plotted for both treatment and control groups.

The percentage of tumor growth inhibition is calculated at the end of the study.

Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion
YTP-17 demonstrates potent inhibition of the YAP-TEAD interaction and significant anti-

proliferative and in vivo anti-tumor efficacy. When compared to other YAP-TEAD inhibitors,

YTP-17's direct PPI inhibition mechanism offers a distinct therapeutic strategy. While TEAD

palmitoylation inhibitors like VT3989 have shown promising clinical activity, direct comparisons

of potency and efficacy are challenging due to the variability in experimental models and

clinical trial designs. The data presented in this guide provides a framework for researchers to

understand the comparative landscape of YAP-TEAD inhibitors and to design future studies for
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a more direct evaluation of their therapeutic potential. The continued development and

investigation of these inhibitors hold great promise for the treatment of cancers driven by the

dysregulation of the Hippo pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [YTP-17: A Comparative Analysis of Efficacy Against
Other YAP-TEAD Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861930#comparing-ytp-17-efficacy-with-other-yap-
tead-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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